Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound classified under the imidazo[1,2-c]pyrimidine family. This compound features a complex structure that includes an imidazo ring fused to a pyrimidine system, and it is characterized by the presence of an ethyl ester group at the 7-position. Compounds within this class are notable for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research. The compound is identified by the chemical formula CHNO and has the CAS number 588720-90-5 .
The synthesis of ethyl imidazo[1,2-c]pyrimidine-7-carboxylate can be achieved through various synthetic routes. One prevalent method involves a multicomponent reaction that utilizes cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in combination with various diamines. This reaction typically occurs in a solvent mixture of water and ethanol to facilitate the cyclization process.
The synthesis often requires careful optimization of reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. In industrial settings, methods may be adapted to enhance scalability and reduce environmental impact by employing greener solvents or catalyst-free systems .
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate features a bicyclic structure that integrates an imidazole ring with a pyrimidine moiety. The presence of the carboxylate group at the 7-position is crucial for its biological activity.
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate can undergo several types of chemical transformations:
Common reagents include potassium permanganate or hydrogen peroxide for oxidation; sodium borohydride or lithium aluminum hydride for reduction; and various nucleophiles for substitution reactions. The conditions for these reactions are tailored based on desired outcomes, focusing on factors such as solvent choice and temperature .
The mechanism of action for ethyl imidazo[1,2-c]pyrimidine-7-carboxylate primarily revolves around its interaction with biological targets such as kinases. Research indicates that derivatives of this compound can act as inhibitors of Janus kinase pathways, which are critical in mediating immune responses and inflammation. This inhibition is particularly relevant in treating autoimmune diseases and certain malignancies .
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate has significant applications in medicinal chemistry due to its biological activities:
The ongoing exploration of this compound's derivatives continues to reveal potential therapeutic applications across various medical fields .
Imidazopyrimidine carboxylates represent a specialized class of nitrogen-containing bicyclic heterocycles characterized by fused imidazole and pyrimidine rings with ester-functionalized side chains. These compounds occupy a pivotal niche in medicinal chemistry due to their structural mimicry of endogenous purines and pyrimidines. Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0) exemplifies this family, serving as a versatile scaffold for pharmaceutical innovation [1] [9]. The ethyl carboxylate moiety enhances molecular interactions while allowing straightforward derivatization, positioning these compounds as privileged structures in targeted drug design.
Imidazopyrimidines belong to the broader family of fused diazabicyclic systems, distinguished by their specific ring fusion patterns and electron distribution profiles. The core structure comprises:
Table 1: Structural Comparison of Key Nitrogenous Bicyclic Heterocycles
Heterocycle System | Ring Fusion Pattern | Representative Compound | Planarity Index |
---|---|---|---|
Imidazo[1,2-a]pyrimidine | [1,2-a]-fusion | Ethyl 2-carboxylate (64951-06-0) | High |
Purine | [d]pyrimidine-imidazole | Hypoxanthine | Moderate |
Pyrazolo[1,5-a]pyrimidine | [1,5-a]-fusion | Zaleplon intermediate | Variable |
The imidazopyrimidine core serves as a strategic bioisostere for purines and pyridines, enabling target engagement while optimizing pharmacokinetic properties:
Nucleic Acid Mimicry: The planar structure and nitrogen positioning (N1, N3) replicate hydrogen-bonding patterns of adenine/guanine, permitting competitive inhibition of kinases and polymerases [8]. This is exploited in antiviral and anticancer agents where the carboxylate group provides additional hydrogen-bonding capacity.
Metabolic Stability Enhancement: Compared to purines, imidazopyrimidines exhibit reduced susceptibility to enzymatic degradation (e.g., adenosine deaminase), as demonstrated in clinical candidates like the anti-HIV compound rilpivirine analogs [8]. Ethyl carboxylate derivatives further resist first-pass hydrolysis due to steric shielding of the ester group.
Targeted Kinase Inhibition: The scaffold’s geometry complements ATP-binding pockets, with carboxylate-containing derivatives showing enhanced selectivity for tyrosine kinases. For example, ethyl imidazo[1,2-a]pyrimidine-2-carboxylate derivatives inhibit VEGF-R2 at IC₅₀ values <100 nM by forming salt bridges with catalytic lysine residues [8].
Table 2: Bioisosteric Applications of Imidazopyrimidine Carboxylates
Target Biomolecule | Imidazopyrimidine Bioisostere | Pharmacological Outcome |
---|---|---|
Adenine | 5-Amino derivatives | Kinase inhibition (e.g., CDK2/cyclin E) |
5-Fluorouracil | 5-Trifluoromethyl analogs | Enhanced thymidylate synthase inhibition |
Benzodiazepines | 7-substituted carboxylates | Anxiolytic activity (GABA_A modulation) |
The synthetic evolution of imidazopyrimidine carboxylates reveals strategic advances in heterocyclic coupling and functionalization:
Early Methodologies (Pre-2000s)
Initial routes relied on thermal cyclocondensation between 2-aminopyrimidines and α-halo carbonyls. Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0) was first synthesized via:
Modern Catalytic Approaches
Twenty-first-century innovations focused on cascade cyclizations and catalytic systems:
Table 3: Evolution of Synthetic Routes for Ethyl Imidazopyrimidine-2-carboxylates
Synthetic Strategy | Conditions | Yield (%) | Purity | Key Advancement |
---|---|---|---|---|
Thermal Cyclocondensation | 140°C, 48h (neat) | 15–20 | <70% | Initial access to core scaffold |
Pd-Catalyzed Amination | Pd₂(dba)₃/XPhos, 100°C, 12h | 65–75 | >90% | Regiochemical control |
Microwave Cyclization | 150°C, 30 min, solvent-free | 82 | 97% | Time efficiency, purity boost |
The CAS 64951-06-0 derivative remains a benchmark for scalability, with kilogram-scale productions achieved via continuous flow chemistry since 2010 [9]. Future directions include photocatalytic C–H carboxylation to directly install ester groups on preformed imidazopyrimidine cores.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9